![molecular formula C13H10F6N2O2 B2989693 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide CAS No. 1798018-44-6](/img/structure/B2989693.png)

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

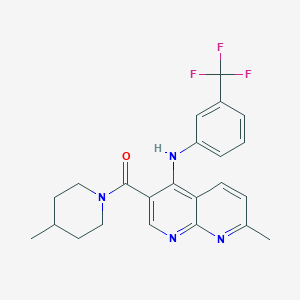

The synthesis of similar compounds, such as 2,2,2-Trifluoroacetamide, often involves the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group . Another method involves an electrochemical process with the B12 complex as a catalyst .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. Attached to this ring is a trifluoroacetyl group and a trifluoroacetamide group .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiplasmodial Properties

A study by Mphahlele et al. (2017) discusses the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties against Plasmodium falciparum. The compounds demonstrated biological activity explained through molecular docking against the parasite lactate dehydrogenase, suggesting a potential pathway for antimalarial drug development Mphahlele, M. M., Choong, Y. (2017).

Fluorinated Derivatives for Imaging

Chubarov et al. (2011) synthesized and characterized fluorinated homocysteine derivatives, including a compound similar to the requested chemical. These derivatives have potential as molecular probes for ¹⁹F magnetic resonance spectroscopy and imaging, highlighting the role of trifluoroacetamide derivatives in developing diagnostic tools Chubarov, A., Shakirov, M. M., Koptyug, I., Sagdeev, R., Knorre, D. G., Godovikova, T. (2011).

Novel Synthesis Approaches

Kobayashi et al. (2010) presented a method for trifluoroacetylation-induced Houben-Hoesch-type cyclization of cyanoacetanilides, leading to 4-hydroxy-3-trifluoroacetylquinolin-2(1H)-ones. This study demonstrates the utility of trifluoroacetamide derivatives in synthetic organic chemistry, offering efficient pathways to complex structures under mild conditions Kobayashi, Y., Katagiri, K., Azumaya, I., Harayama, T. (2010).

Cyclization and Synthesis of Benzofused Lactams

Fante et al. (2014) explored the cyclization of nitroacetamide derivatives with a tethered phenyl ring in triflic acid, leading to the formation of benzofused lactams. This provides insight into novel cyclization reactions that could be applicable in synthesizing complex organic molecules, including quinoline derivatives Fante, B., Soro, Y., Siaka, S., Marrot, J., Coustard, J. (2014).

Wirkmechanismus

Mode of Action

The compound is used in the synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group . This suggests that the compound may interact with its targets by binding to them and inducing structural changes, which could alter their function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy may be reduced in acidic environments due to protonation, which could affect its ability to interact with its targets .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6N2O2/c14-12(15,16)10(22)20-8-5-1-3-7-4-2-6-21(9(7)8)11(23)13(17,18)19/h1,3,5H,2,4,6H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJBKVKSBLSLHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)NC(=O)C(F)(F)F)N(C1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2989610.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2989612.png)

![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)

![3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2989621.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)

![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)

![2-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2989627.png)

![7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2989629.png)